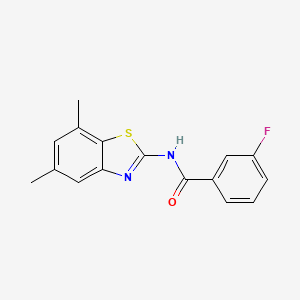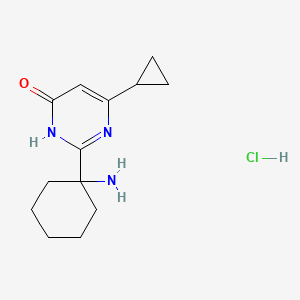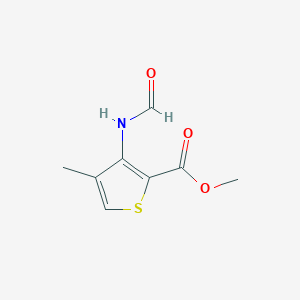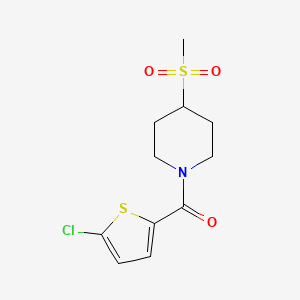
(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” consists of a chlorothiophenyl group, a methylsulfonyl group, and a piperidinyl group. The exact structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” has a molecular weight of 307.81. Further physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Applications De Recherche Scientifique
Analytical Methods for Basic Drugs
One potential area of research could involve the development of advanced analytical methods to study compounds with similar structures to "(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone". For instance, HPLC and other chromatographic techniques have been extensively used to analyze basic drugs and their metabolites, where compounds with similar structural features could serve as model compounds or standards in method development (Flanagan et al., 2001).
Environmental Fate and Biodegradation
Research into the environmental fate and biodegradation of chlorinated organic compounds, including those related to thiophene derivatives, is crucial. These studies help in understanding how such compounds behave in the environment, their persistence, and their breakdown products. This knowledge is essential for assessing environmental impact and for the development of remediation strategies for contaminated sites (Fukayama et al., 1986).
Methanogenesis and Environmental Microbiology
Another research area could involve the study of methanogenic pathways in environmental microbiology, where compounds like "(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone" might play a role as inhibitors or substrates in the microbial metabolism processes. Understanding these interactions can shed light on methane production and consumption in various ecosystems, contributing to our knowledge of greenhouse gas emissions and carbon cycling (Conrad, 2005).
Novel Drug Discovery and Development
While direct application in drug discovery and development is excluded based on the provided criteria, it's worth noting that structural analogs and derivatives of complex organic compounds often serve as a basis for the development of new therapeutic agents. Research in this area focuses on understanding the molecular interactions, pharmacodynamics, and pharmacokinetics of these compounds, aiming at identifying novel drug candidates for various diseases.
Material Science and Organic Electronics
Compounds with thiophene units are of significant interest in the field of material science, particularly in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area focuses on synthesizing new organic semiconductors with improved charge transport properties, stability, and efficiency (Xuan, 2020).
Safety and Hazards
As this compound is used for research purposes only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures. Detailed safety and hazard information should be provided in the Material Safety Data Sheet (MSDS) for this compound.
Orientations Futures
The future directions for research on “(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” could involve further exploration of its potential biological activities, such as its effects on the PI3K/AKT/mTOR pathway . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c1-18(15,16)8-4-6-13(7-5-8)11(14)9-2-3-10(12)17-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFPFYLXHHMGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)
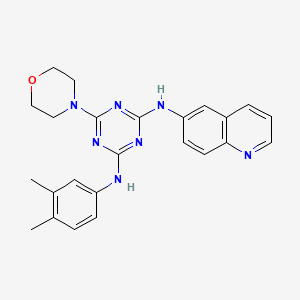
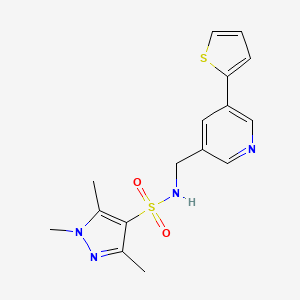
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)
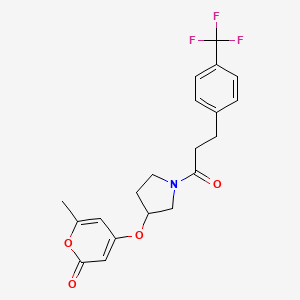
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)
